molecular formula C22H13Cl2FN2O B12997139 N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide CAS No. 337924-66-0

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B12997139
CAS No.: 337924-66-0
M. Wt: 411.3 g/mol
InChI Key: RNQXCRZOUGRJCN-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide” typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl rings.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the quinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics with a quinoline structure.

Uniqueness

“N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide” is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological properties compared to other quinoline derivatives.

Properties

CAS No.

337924-66-0

Molecular Formula

C22H13Cl2FN2O

Molecular Weight

411.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl2FN2O/c23-18-10-9-15(11-19(18)24)26-22(28)17-12-21(13-5-7-14(25)8-6-13)27-20-4-2-1-3-16(17)20/h1-12H,(H,26,28)

InChI Key

RNQXCRZOUGRJCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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